Apronal
Overview
Description
Apronal, also known as apronalide, allylisopropylacetylurea, or allylisopropylacetylcarbamide, is a hypnotic/sedative drug of the ureide (acylurea) group . It was synthesized in 1926 by Hoffmann-La Roche . Although it is not a barbiturate, its structure is similar to that of barbiturates . It was formerly used as a daytime sedative at doses of 1 to 2 grams every 3 to 4 hours .
Synthesis Analysis
Apronal was synthesized by Hoffmann-La Roche in 1926 . The synthesis process involved the use of commercialized raw material isopropyl-malonic acid .Molecular Structure Analysis
The molecular formula of Apronal is C9H16N2O2 . Its molecular weight is 184.239 g/mol . The IUPAC name for Apronal is (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide .Scientific Research Applications
Integration with Indian Thought
The concept of "Apronal" is discussed in the context of integrating modern psychology with Indian thought. It highlights the need to formulate proper methodology for studying concepts in Indian and Buddhistic Philosophy using modern experimental psychology. This approach suggests a bridging of gaps between traditional Indian thought and modern scientific methods (Sinha, 1965).
Applications in Static Analysis
"Apronal" is also associated with the development of a library for the static analysis of numerical variables in programs, called "Apron". This library aids in implementing numerical abstractions for static analysis in software development (Jeannet & Miné, 2009).
Debris Motion in Tsunami-like Conditions
Research involving "Apronal" includes studies on debris motion over a horizontal apron in tsunami-like flow conditions. This is significant for understanding and mitigating the impact of natural disasters like tsunamis in coastal areas (Goseberg, Stolle, Nistor, & Shibayama, 2016).
Heat Transfer in Protective Clothing
The term "Apronal" extends to the study of heat transfer through protective clothing, like aprons used by cooks. This research is crucial for safety in culinary environments, focusing on how these aprons protect against heat from cooking processes (Changement, Boliguipa, Abbo, & Mouangue, 2019).
Radiation Protection
The application of "Apronal" is also significant in the context of radiation protection, particularly in medical settings. Studies have been conducted on the effectiveness of various materials, like Bi2O3, in aprons to shield against X-ray and gamma radiation, offering potential alternatives to traditional lead aprons (Suryanti, Hidayanto, & Arianto, 2022).
Safety And Hazards
Apronal is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from clinical use due to dangerous side effects, including causing patients to develop thrombocytopenic purpura . It is banned in most countries, with the exception of Japan . The Australian Therapeutic Goods Administration issued a safety alert prohibiting the sale, supply, or use of Apronal in Australia due to its dangerous side effects .
properties
IUPAC Name |
N-carbamoyl-2-propan-2-ylpent-4-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUMAWCGDNLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862125 | |
Record name | Allylisopropylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apronalide | |
CAS RN |
528-92-7 | |
Record name | Allylisopropylacetylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apronalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apronalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allylisopropylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-isopropylpent-4-enoyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRONALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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